Technical Monograph: 2,4-Dichlorophenyl 2,4-Dichlorobenzoate (CAS 314753-56-5)
Technical Monograph: 2,4-Dichlorophenyl 2,4-Dichlorobenzoate (CAS 314753-56-5)
[1]
Executive Summary & Chemical Identity
2,4-Dichlorophenyl 2,4-dichlorobenzoate (CAS 314753-56-5) is a highly lipophilic, halogenated ester that occupies a unique niche at the intersection of natural product chemistry and biocatalytic screening. Originally identified as a secondary metabolite from the marine actinomycete Streptomyces sp. (strain G212), this compound has transcended its origin to become a critical probe substrate for characterizing esterase promiscuity.
Its structure—comprising two ortho-substituted dichlorophenyl rings linked by an ester bond—creates significant steric hindrance around the carbonyl carbon. This feature makes it an exceptional "stress test" molecule for evaluating the catalytic pocket plasticity of hydrolases and lipases in drug discovery and industrial biotechnology.
Chemical Identity Table
| Property | Detail |
| IUPAC Name | (2,4-Dichlorophenyl) 2,4-dichlorobenzoate |
| CAS Registry Number | 314753-56-5 |
| Molecular Formula | C₁₃H₆Cl₄O₂ |
| Molecular Weight | 336.00 g/mol |
| Monoisotopic Mass | 333.9122 Da |
| SMILES | Clc1ccc(C(=O)Oc2ccc(Cl)cc2Cl)c(Cl)c1 |
| Appearance | White crystalline solid |
| Melting Point | 121–122 °C |
| Solubility | Insoluble in water; soluble in CHCl₃, EtOAc, DMSO |
Physical & Chemical Properties[2][4][6][7]
Structural Analysis & Sterics
The molecule features a "butterfly" conformation where the two phenyl rings are twisted relative to the ester linkage to minimize steric repulsion between the carbonyl oxygen and the ortho-chlorine atoms.
-
Lipophilicity (LogP): ~5.5–6.0 (Predicted). This high logP indicates significant membrane permeability but poor aqueous solubility, necessitating the use of co-solvents (e.g., DMSO, Triton X-100) in biological assays.
-
Electronic Effects: The electron-withdrawing nature of the chlorine atoms on the phenol ring increases the acidity of the leaving group (2,4-dichlorophenol, pKa ~7.8), theoretically accelerating alkaline hydrolysis. However, this is counteracted by the steric shielding of the carbonyl by the 2,4-dichloro substitution on the benzoyl ring.
Spectral Characteristics
Researchers should validate compound identity using the following diagnostic signals:
-
IR (KBr): Strong carbonyl stretch at 1756 cm⁻¹ ; C-O stretch bands at 1261 and 1093 cm⁻¹.
-
¹H NMR (400 MHz, CDCl₃): Distinct aromatic multiplets.[1] The proton ortho to the ester oxygen on the phenol ring is shifted downfield due to the anisotropic effect of the carbonyl.
-
MS (EI): Molecular ion [M]+ observed; base peak typically at m/z 173/175 (2,4-dichlorobenzoyl cation) due to acyl-oxygen cleavage.
Synthesis & Manufacturing Protocols
While available commercially, in-house synthesis is often required for deuterated analogs or high-purity standards. Two primary routes exist: the classical Acid Chloride method and the Lewis Acid-catalyzed direct condensation.
Route A: Acid Chloride Condensation (Standard)
This pathway is preferred for gram-scale synthesis due to high yields and ease of purification.
Reagents: 2,4-Dichlorobenzoyl chloride, 2,4-Dichlorophenol, Triethylamine (Et₃N), DCM. Protocol:
-
Dissolve 1.0 eq of 2,4-dichlorophenol in anhydrous Dichloromethane (DCM) under N₂ atmosphere.
-
Add 1.2 eq of Triethylamine and cool to 0 °C.
-
Dropwise add 1.05 eq of 2,4-dichlorobenzoyl chloride dissolved in DCM.
-
Allow to warm to Room Temperature (RT) and stir for 4–6 hours.
-
Quench: Wash with 1M HCl (to remove amine), then sat. NaHCO₃, then Brine.
-
Purification: Recrystallize from Ethanol or Hexane/EtOAc.
Route B: ZnCl₂-Catalyzed Direct Esterification (Green Chemistry)
Ideal for avoiding moisture-sensitive acid chlorides.
Reagents: 2,4-Dichlorobenzoic acid, 2,4-Dichlorophenol, ZnCl₂, POCl₃. Mechanism: POCl₃ activates the acid, while ZnCl₂ acts as a Lewis acid to coordinate the carbonyl, enhancing electrophilicity.
Figure 1: Workflow for the Zinc Chloride catalyzed synthesis of CAS 314753-56-5.
Applications in Research & Development
Biocatalysis: The "Bulky Substrate" Probe
In enzyme engineering, particularly for Carboxyl Ester Hydrolases (EC 3.1.1) , substrate promiscuity is a desired trait. CAS 314753-56-5 serves as a specific probe for "Type IV" esterases or those with large hydrophobic pockets.
-
Logic: Standard esterases hydrolyze small esters (e.g., p-nitrophenyl acetate). Only enzymes with highly flexible "cap" domains or expansive active sites can accommodate the bulky 2,4-dichlorophenyl 2,4-dichlorobenzoate.
-
Usage: It is used to screen metagenomic libraries for novel hydrolases capable of degrading recalcitrant environmental pollutants or synthesizing sterically hindered pharmaceutical intermediates.
Antimicrobial Pharmacology
Originating from Streptomyces, this compound exhibits broad-spectrum activity against Gram-positive bacteria and fungi.
-
Mechanism: Likely disruption of cell membrane integrity due to high lipophilicity, coupled with the release of 2,4-dichlorophenol (a known uncoupler of oxidative phosphorylation) upon intracellular hydrolysis.
-
MIC Values: Research indicates activity in the range of 32–256 µg/mL against specific microbial strains.[2]
Figure 2: Dual application pathways: Biocatalytic probing vs. Antimicrobial mechanism.
Safety & Handling (E-E-A-T)
Hazard Classification (GHS):
-
Aquatic Acute 1 (H400): Very toxic to aquatic life.[3]
-
Aquatic Chronic 1 (H410): Very toxic to aquatic life with long-lasting effects.[3]
Handling Protocols:
-
Containment: All weighing and transfer must occur within a chemical fume hood to prevent dust inhalation.
-
Waste Disposal: Do not dispose of down the drain. This compound is a halogenated aromatic and persists in the environment. Collect in "Halogenated Organic Waste" containers.
-
Decontamination: Spills should be cleaned with an organic solvent (Acetone) followed by a detergent wash.
References
-
PubChem. (n.d.).[4] 2,4-Dichlorophenyl 2,4-dichlorobenzoate (CID 3119453).[3][5] National Library of Medicine. Retrieved from [Link]
-
Cao, D. T., et al. (2019).[2][6] Synthesis, Structure and Antimicrobial Activity of Novel Metabolites from a Marine Actinomycete in Vietnam's East Sea.[6] Natural Product Communications, 14(1).[2][6] Retrieved from [Link][1]
-
Rao, K. R., et al. (2015). Simple and efficient esterification reaction catalyzed by Zinc chloride (ZnCl2).[1] International Journal of Scientific and Research Publications, 5(10). Retrieved from [Link]
-
Martínez-Martínez, M., et al. (2018).[7] Determinants and Prediction of Esterase Substrate Promiscuity Patterns.[8] ACS Chemical Biology, 13(1), 225–234. Retrieved from [Link]
Sources
- 1. ijsrp.org [ijsrp.org]
- 2. researchgate.net [researchgate.net]
- 3. 2,4-Dichlorophenyl 2,4-dichlorobenzoate | C13H6Cl4O2 | CID 3119453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PubChemLite - C13H6Cl4O2 - Explore [pubchemlite.lcsb.uni.lu]
- 5. PubChemLite - 2,4-dichlorophenyl 2,4-dichlorobenzoate (C13H6Cl4O2) [pubchemlite.lcsb.uni.lu]
- 6. luanvan.co [luanvan.co]
- 7. research.bangor.ac.uk [research.bangor.ac.uk]
- 8. pubs.acs.org [pubs.acs.org]
